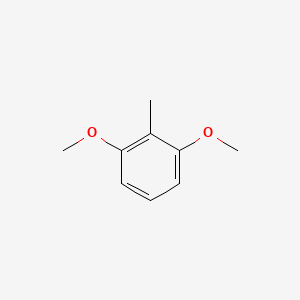

2,6-Dimethoxytoluene

説明

Contextualization within Aromatic Ethers and Substituted Toluenes

2,6-Dimethoxytoluene, with the chemical formula C₉H₁₂O₂, is an organic compound that occupies a specific niche at the intersection of two significant classes of compounds: aromatic ethers and substituted toluenes. smolecule.comontosight.ai Its structure consists of a central toluene (B28343) molecule (a benzene (B151609) ring substituted with a methyl group) further functionalized with two methoxy (B1213986) groups (-OCH₃) at the 2 and 6 positions of the aromatic ring. ontosight.ai This unique arrangement dictates its chemical behavior and reactivity.

Aromatic ethers are a class of organic compounds featuring an ether linkage (an oxygen atom connected to two alkyl or aryl groups) attached to an aromatic ring. numberanalytics.comsolubilityofthings.com These compounds are prevalent in natural products, pharmaceuticals, and synthetic materials, often serving as key intermediates in the synthesis of more complex molecules. numberanalytics.comrsc.org The ether groups influence the electronic properties of the aromatic ring, and while the ether linkage is generally stable, it can be cleaved under specific reaction conditions. numberanalytics.com

Toluene, or methylbenzene, is a foundational aromatic hydrocarbon consisting of a methyl group attached to a phenyl group. wikipedia.orgtestbook.com The methyl group makes toluene more reactive than benzene toward electrophilic aromatic substitution, directing incoming substituents to the ortho and para positions. wikipedia.orgvedantu.com The benzylic C-H bonds of the methyl group also provide a site for free-radical reactions. wikipedia.org

As a member of both families, this compound's properties are a composite of these influences. The electron-donating nature of the two methoxy groups enhances the electron density of the benzene ring, while the methyl group contributes to its identity as a toluene derivative. ontosight.ai This specific substitution pattern distinguishes it from its other isomers, imparting distinct chemical and physical properties that are valuable in synthetic chemistry. smolecule.com

Historical Perspective of this compound Studies

The scientific literature on this compound dates back to the mid-20th century. Early reports focused primarily on its synthesis and basic characterization. A notable synthesis was referenced in the Journal of the American Chemical Society in 1956. chemicalbook.comchemicalbook.in Another early documentation of its properties appeared in the Japanese pharmaceutical journal Yakugaku Zasshi in 1962, which detailed its boiling point. cas.org

For much of its history, this compound has been mentioned primarily in the context of being a precursor or intermediate for other molecules rather than the central subject of investigation. For instance, it has been documented as a starting material for the synthesis of its brominated derivative, 2,6-dimethoxybenzyl bromide, through radical bromination with N-bromosuccinimide. researchgate.netmdpi.com This historical role as a synthetic building block has meant that extensive, dedicated studies on the compound itself have been less common than for some of its derivatives.

Current Research Landscape and Gaps

Currently, this compound is recognized and utilized almost exclusively as an intermediate in organic chemical synthesis. chemicalbook.comchemicalbook.infishersci.atrheniumshop.co.il Its commercial availability is typically for research and development purposes, where it serves as a starting material for producing more complex molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. smolecule.comontosight.aifishersci.at Recent research continues to leverage this role; for example, a 2022 study described the preparation of a specific resorcinol (B1680541) derivative from this compound, which was then used in the oxidative coupling synthesis of highly edge-decorated polycyclic aromatic hydrocarbons (PAHs). nih.gov

Despite its utility, a significant gap in the scientific literature is the limited amount of publicly available research that focuses specifically on the properties and applications of this compound itself. smolecule.com Much of the available information pertains to its role as a precursor, and its potential biological activities or unique material properties remain underexplored. smolecule.com For instance, while methoxy-substituted aromatic compounds, in general, have been investigated for antioxidant, antimicrobial, and anticancer activities, dedicated studies on this compound in these areas are lacking. ontosight.ai This contrasts with some of its isomers and derivatives, which have received more detailed characterization and investigation. researchgate.net

Significance and Rationale for Comprehensive Investigation

A comprehensive investigation of this compound is warranted for several reasons. The compound's unique structure, with methoxy groups flanking the methyl group, provides steric and electronic properties that distinguish it from its isomers and could be harnessed for novel applications. smolecule.com Its established role as a versatile building block in organic synthesis is a primary driver of its significance. smolecule.comontosight.ai

Further research is justified to explore its potential beyond that of a simple intermediate. The biological activities hinted at by the broader class of methoxy-substituted aromatics suggest that this compound itself, or its immediate derivatives, could possess untapped pharmacological potential. ontosight.ai For example, it has been noted for its involvement in synthesizing volatile phenolic compounds that contribute to the aroma profiles of certain plants, such as roses. smolecule.compnas.org

Closing the existing research gaps would provide a more complete understanding of its chemical and physical behavior. smolecule.com A deeper knowledge of its reactivity, spectroscopic properties, and potential interactions with biological systems could unlock new synthetic pathways and applications in medicinal chemistry and materials science. smolecule.com The exploration of more environmentally benign synthesis methods, such as using dimethyl carbonate as a methylating agent, also represents a valuable avenue of future research.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 1,3-dimethoxy-2-methylbenzene |

| CAS Number | 5673-07-4 |

| Appearance | White to light yellow/brownish crystalline solid |

| Melting Point | 39-41 °C |

| Boiling Point | 222 °C |

| Flash Point | 97 °C (closed cup) |

| Solubility | Insoluble in water |

Data sourced from references: smolecule.comchemicalbook.comchemicalbook.infishersci.atsigmaaldrich.comnih.govthermofisher.kr

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-8(10-2)5-4-6-9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEUDBGJAVKAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022230 | |

| Record name | 2,6-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5673-07-4 | |

| Record name | 2,6-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5673-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5673-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2C6I4244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies and Innovations

Catalytic Approaches in 2,6-Dimethoxytoluene Synthesis and Derivatization

Modern organic synthesis increasingly relies on catalytic methods to enhance efficiency and selectivity. The derivatization of this compound is no exception, with catalytic approaches playing a pivotal role in constructing intricate molecular architectures.

A notable example of advanced catalytic strategies is the vanadium-catalyzed oxidative phenol (B47542) coupling used in the total synthesis of Chaetoglobin A. nih.govfigshare.comacs.orgnih.gov Chaetoglobin A is a dimeric azaphilone alkaloid with a complex structure featuring a chiral axis connecting two highly oxygenated bicyclic cores. nih.govchemistryviews.org The total synthesis of this natural product was successfully achieved in 12 steps, starting from this compound. nih.govfigshare.comacs.orgnih.gov The key step in this synthesis is the atroposelective oxidative phenol coupling, which is catalyzed by a chiral vanadium complex. nih.govchemistryviews.org This catalytic transformation enables the generation of the crucial axial chirality of the bisphenol dimer intermediate. nih.gov The optimization of this reaction, including the use of additives like LiCl and HOAc, was critical for achieving high diastereoselectivity. nih.gov

| Catalyst System Components | Role in Reaction |

| Vanadium Catalyst | Facilitates the oxidative coupling of phenol moieties. |

| Chiral Ligand | Induces atroposelectivity, controlling the axial chirality. |

| LiCl (Additive) | Theorized to activate the vanadium catalyst. nih.gov |

| HOAc (Additive) | Theorized to activate the vanadium catalyst. nih.gov |

Multi-step Total Synthesis Incorporating this compound as a Starting Material

The utility of this compound as a foundational molecule is further demonstrated in its application in various multi-step total syntheses. For instance, it has served as the starting material in the asymmetric total synthesis of (−)-cribrostatin 4, a tetrahydroisoquinoline antitumor antibiotic. acs.org This synthesis was accomplished in a 25-step longest linear sequence. acs.org Such complex syntheses underscore the versatility of this compound as a scaffold upon which intricate molecular frameworks can be constructed. These synthetic endeavors often require meticulous planning and the strategic application of a wide array of chemical reactions to achieve the desired target molecule.

Regioselective and Stereoselective Synthesis Investigations

Investigations into the synthesis of complex molecules often focus on achieving high levels of regioselectivity and stereoselectivity. Regioselectivity refers to the preferential reaction at one site of a molecule over other possible sites. egrassbcollege.ac.inrsc.org In the context of derivatives of this compound, controlling both the regiochemistry and stereochemistry is paramount. For example, in the alkylation of α,β-unsaturated imines, this compound has been used as an internal standard to determine reaction yields, where the focus was on achieving high stereoselectivity to produce specific olefin isomers. nih.gov The development of novel catalytic systems, such as nickel-catalyzed ortho-C–H glycosylation, highlights the ongoing efforts to achieve high regioselectivity and stereoselectivity in the synthesis of valuable compounds like C-Aryl glycosides. rsc.org These selective transformations are crucial for minimizing the formation of unwanted byproducts and ensuring the efficient production of the target molecule.

| Selectivity Type | Definition | Example Application |

| Regioselectivity | Preferential formation of one structural isomer over others. egrassbcollege.ac.in | Nickel-catalyzed ortho-C–H glycosylation for C-Aryl glycosides. rsc.org |

| Stereoselectivity | Preferential formation of one stereoisomer over others. egrassbcollege.ac.in | Vanadium-catalyzed atroposelective oxidative phenol coupling. nih.gov |

| Chemoselectivity | Preferential reaction of one functional group over another. egrassbcollege.ac.in | Selective hydrogenation of a specific double bond in a polyunsaturated molecule. |

Reaction Chemistry of this compound

The chemical behavior of this compound is largely dictated by the interplay of the electron-donating methoxy (B1213986) groups and the methyl group on the aromatic ring. These substituents influence the molecule's reactivity in various transformations, including electrophilic aromatic substitution, oxidation, and cleavage of the ether linkages.

The two methoxy groups in this compound are activating substituents, meaning they increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. ontosight.aiwikipedia.org This enhanced electron density is particularly concentrated at the positions ortho and para to the methoxy groups. However, in this compound, the positions ortho to one methoxy group are either substituted by the other methoxy group or the methyl group, and the position para to one methoxy is ortho to the other. This substitution pattern directs electrophilic attack to specific positions on the ring.

Nitration of reactive aromatic compounds like 3,5-dimethoxytoluene (B1218936) in methanesulphonic acid has been shown to proceed at the encounter rate, a limiting rate determined by how often the nitrating agent and the aromatic molecule meet in solution. rsc.org While specific studies on the nitration of this compound under these conditions are not detailed, the high reactivity of similarly substituted compounds suggests it would also react rapidly. rsc.org In general, electrophilic substitution reactions, such as halogenation or nitration, can be carried out on this compound under acidic or basic conditions. smolecule.com

Table 1: Reactivity of Aromatic Compounds in Electrophilic Nitration

| Compound | Reactivity Characteristics | Reference |

|---|---|---|

| 2-Methylnaphthalene | Reacts at the encounter rate in methanesulphonic acid. | rsc.org |

| 2-Methoxynaphthalene | Reacts at the encounter rate in methanesulphonic acid. | rsc.org |

| 2-Methoxy-6-methyl-naphthalene | Reacts at the encounter rate with positional selectivity. | rsc.org |

| Mesitylene | Reacts at the encounter rate. | rsc.org |

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. One of the primary oxidation products is 2,6-dimethoxybenzoic acid. The conversion of this compound to 2,6-dimethoxybenzoic acid has been achieved using potassium permanganate (B83412) in a mixture of aqueous pyridine. acs.org This method was found to be significantly more effective than using aqueous potassium permanganate alone, with yields improving from 14% to 55%. acs.org

Further research into the liquid-phase catalytic oxidation of this compound has explored various catalysts to optimize the yield of 2,6-dimethoxybenzoic acid. taltech.eetaltech.ee A notable system involves a mixture of Mn(OAc)₂, Co(OAc)₂, and NaBr in a pressure reactor under synthetic air, which produced a 61% isolated yield of the desired acid. taltech.ee Other catalysts, such as (NH₄)₃[CrMo₆O₁₈(OH)₆], KMnO₄, and MnO₂, have also been investigated under milder conditions. taltech.ee

The oxidation of the methyl group is a key transformation. Studies on similar alkylaromatic compounds, like 3,4-dimethoxytoluene, have shown successful selective oxidation to the corresponding benzoic acid in supercritical water. This suggests that similar methods could potentially be applied to this compound.

Table 2: Yields of Benzoic Acid from Oxidation of Toluene (B28343) Derivatives

| Starting Material | Oxidizing Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Aqueous pyridine, KMnO₄ | 2,6-Dimethoxybenzoic acid | 55% | acs.org |

| This compound | Mn(OAc)₂, Co(OAc)₂, NaBr, 40 bar air, 140°C | 2,6-Dimethoxybenzoic acid | 61% | taltech.ee |

| Toluene | Supercritical water | Benzoic acid | 83% |

The cleavage of the methoxy groups in this compound, a process known as demethylation, is a significant reaction for modifying its structure and properties. Biocatalytic methods have emerged as a regioselective and environmentally friendly approach for this transformation. The cobalamin-dependent methyltransferase MT-vdmB from Acetobacterium dehalogenans, in combination with the cobalamin carrier protein dhaf4611 from Desulfitobacterium hafniense, has been shown to demethylate various dimethoxybenzene derivatives. acs.org This enzymatic system operates under an inert atmosphere and accepts substrates with methoxy groups in both 1,2 and 1,3 positions. acs.org While direct demethylation of this compound by this specific enzyme system is not explicitly detailed, the successful demethylation of related compounds like 1,3-dimethoxybenzene (B93181) derivatives suggests its potential applicability. acs.orgamazonaws.com

The methyl group of this compound can undergo various transformations to introduce new functional groups. One such reaction is radical bromination to form 2,6-dimethoxybenzyl bromide. This has been accomplished using N-bromosuccinimide (NBS). researchgate.netmdpi.com The resulting 2,6-dimethoxybenzyl bromide is a reactive intermediate that can be used in further synthetic steps. However, it is noted to be unstable and can decompose into a polymeric material at room temperature. mdpi.com

The conversion of a methyl group to other functionalities is a fundamental set of reactions in organic synthesis, often referred to as functional group interconversions. vanderbilt.eduub.eduimperial.ac.uk These can include oxidation to an aldehyde or carboxylic acid, as discussed previously, or halogenation to form a benzylic halide. The benzylic halide can then be converted to other groups, such as alcohols, nitriles, or azides, through nucleophilic substitution reactions. vanderbilt.eduub.edu

This compound has been utilized as an internal standard in studies of rhodium(III)-catalyzed reactions. escholarship.orgnih.govnih.govscispace.comosti.gov These reactions often involve the chelation-assisted functionalization of C-H bonds. For example, Rh(III) complexes have been shown to be effective catalysts for the oxidative coupling of C-H bonds with various partners, including unactivated alkenes and imines. nih.govnih.govscispace.com The use of this compound as an internal standard allows for the accurate determination of reaction yields by ¹H NMR spectroscopy. nih.govscispace.com This indicates that this compound is stable and does not interfere with the catalytic cycle under the specific reaction conditions employed.

In one study, a rhodium(I)-NHC complex was synthesized through the C-H activation of a 1,4-benzodiazepine (B1214927) heterocycle, with this compound present as an internal standard during the reaction monitoring by NMR. osti.gov This highlights its utility as a non-reactive marker in complex catalytic systems.

While information on the direct polymerization of this compound is limited, the polymerization of its derivatives and related compounds is an area of interest. For instance, the oxidative polymerization of 2,6-dimethylphenol, a structurally similar compound, yields poly(2,6-dimethyl-1,4-phenyleneoxide), a high-performance thermoplastic. nih.gov This reaction can be carried out in an aqueous medium. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2,6-dimethoxytoluene, offering insights into its proton and carbon environments.

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound provides distinct signals for its aromatic, methoxy (B1213986), and methyl protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as a triplet around 7.11 ppm and a doublet around 6.53 ppm. The six protons of the two methoxy groups produce a sharp singlet at approximately 3.81 ppm, while the methyl group protons resonate as a singlet around 2.10 ppm. chemicalbook.com

A notable application of ¹H-NMR is in the characterization of derivatives such as 2,6-dimethoxybenzyl bromide. For this compound, the aromatic proton at the C4 position is observed as a triplet at 7.24 ppm, and the protons at the C3 and C5 positions appear as a doublet at 6.54 ppm. The benzylic protons of the CH₂Br group show a singlet at 4.70 ppm, and the two methoxy groups are represented by a singlet at 3.89 ppm. mdpi.com

Interactive Table 1: ¹H-NMR Chemical Shifts for this compound and a Derivative

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| This compound | CDCl₃ | Aromatic H (C4) | 7.11 | t |

| Aromatic H (C3, C5) | 6.53 | d | ||

| Methoxy (OCH₃) | 3.81 | s | ||

| Methyl (CH₃) | 2.10 | s | ||

| 2,6-Dimethoxybenzyl bromide | CDCl₃ | Aromatic H (C4) | 7.24 | t |

| Aromatic H (C3, C5) | 6.54 | d | ||

| Benzylic (CH₂Br) | 4.70 | s | ||

| Methoxy (OCH₃) | 3.89 | s |

Data sourced from ChemicalBook chemicalbook.com and MDPI mdpi.com.

Carbon-13 NMR (¹³C-NMR) Spectral Assignments and Quantitative Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. For 2,6-dimethoxybenzyl bromide in CDCl₃, the carbon atoms of the two methoxy groups (C2, C6) resonate at 158.5 ppm. The signal for the C4 carbon appears at 130.1 ppm, while the C1 carbon is found at 114.4 ppm. The C3 and C5 carbons show a signal at 103.7 ppm, the methoxy carbons at 55.9 ppm, and the CH₂ carbon at 23.7 ppm. mdpi.com

Quantitative ¹³C-NMR is particularly valuable in the analysis of complex structures like lignin, where moieties resembling this compound may be present. usda.govresearchgate.net By using internal standards and optimizing acquisition parameters, such as employing 45° tip angles and larger spectral widths, precise quantification of different carbon types can be achieved. usda.gov This methodology allows for the determination of the absolute amounts of various structural features in lignins, expressed in millimoles per gram. ncsu.edu The accuracy of these measurements is crucial for understanding the composition of native and technically modified lignins. ncsu.edu

Interactive Table 2: ¹³C-NMR Spectral Assignments for 2,6-Dimethoxybenzyl Bromide

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C2, C6 | 158.5 |

| C4 | 130.1 |

| C1 | 114.4 |

| C3, C5 | 103.7 |

| OCH₃ | 55.9 |

| CH₂ | 23.7 |

Data sourced from MDPI mdpi.com.

Advanced NMR Techniques (2D-NMR, Solid-State NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons, which is essential for unambiguous spectral assignment in complex molecules. ulethbridge.caslideshare.netnanalysis.com These methods are particularly useful for analyzing intricate structures where 1D spectra may be crowded or ambiguous. ulethbridge.ca

Solid-state NMR (SSNMR) is a powerful tool for characterizing this compound-containing structures in solid materials, such as polymers. nih.govresearchgate.net It provides information on the physical state, molecular mobility, and morphology of the compound within a matrix. nih.govresearchgate.net For instance, SSNMR has been used to study the reaction of polymeric diphenylmethane (B89790) diisocyanate (PMDI) with wood, where urethane (B1682113) structures are formed with lignin's phenolic groups. polymersynergies.net

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and versatile technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.netmsu.edu

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups are typically observed in the 3100-2850 cm⁻¹ region. libretexts.org The C-O stretching of the methoxy groups gives rise to strong bands in the 1300-1000 cm⁻¹ range. libretexts.org For the related compound 2,6-dimethoxybenzyl bromide, significant IR bands (ATR) have been identified at 1593, 1474, 1258, and 1107 cm⁻¹. mdpi.com

Interactive Table 3: Characteristic IR Vibrations for 2,6-Dimethoxybenzyl Bromide

| Wavenumber (cm⁻¹) | Functional Group Association |

| 1593 | Aromatic C=C stretch |

| 1474 | C-H bend |

| 1258 | Aryl-O stretch (asymmetric) |

| 1107 | Aryl-O stretch (symmetric) |

Data sourced from MDPI mdpi.com.

Gas Phase and ATR-IR Spectra Analysis

The IR spectrum of this compound can be analyzed in different phases. Gas-phase IR spectroscopy provides a spectrum of the isolated molecule, free from intermolecular interactions. nist.gov The National Institute of Standards and Technology (NIST) has compiled gas-phase IR data for this compound. nist.gov

Attenuated Total Reflectance (ATR) IR spectroscopy is a convenient technique for analyzing solid and liquid samples directly, without extensive preparation. researchgate.netsci-hub.se ATR-IR spectra for this compound are available in databases like SpectraBase. nih.gov This technique is particularly useful for obtaining surface-specific information. sci-hub.se

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. msu.edu This technique is instrumental in determining the molecular weight and elemental composition of a compound. nist.gov

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with a beam of high-energy electrons, causing the molecule to ionize and fragment. uni-saarland.de The resulting fragmentation pattern is a unique "fingerprint" of the molecule. For this compound, with a molecular weight of 152.1904 g/mol , the mass spectrum shows a characteristic molecular ion peak (M+) at m/z 152. nist.gov The fragmentation of the molecular ion leads to the formation of various smaller ions. libretexts.org The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion. The fragmentation pattern provides valuable information for identifying the structure of the molecule. msu.edu

Table 1: Key Data from Electron Ionization Mass Spectrometry of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | nist.gov |

| Molecular Weight | 152.1904 | nist.gov |

| CAS Registry Number | 5673-07-4 | nist.gov |

This table summarizes the fundamental molecular data for this compound obtained from the NIST WebBook.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures mass with very high accuracy, typically to several decimal places. bioanalysis-zone.comlibretexts.org This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. researchgate.netmeasurlabs.com By comparing the exact measured mass to the calculated masses of possible formulas, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. libretexts.org For this compound, HRMS would confirm the molecular formula C₉H₁₂O₂ by providing a highly accurate mass measurement that matches the theoretical exact mass of this formula. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This method is widely used for the analysis of volatile and semi-volatile compounds in complex mixtures. spectroinlets.com In the context of this compound, GC-MS is employed to determine its purity by separating it from any impurities before it enters the mass spectrometer for identification. nist.gov

Furthermore, GC-MS is a crucial tool for identifying the presence of this compound in natural sources, such as plant extracts. indexcopernicus.comresearchgate.net For instance, studies have identified this compound as a component in the extracts of various plants. indexcopernicus.cominnovareacademics.in The process involves extracting the volatile compounds from the plant material, separating them on a GC column, and then identifying each component by its mass spectrum. spectroscopyonline.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comsci-hub.se This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, which are light-absorbing groups. msu.edu The UV-Vis spectrum of a compound shows the absorbance at different wavelengths, and the wavelength of maximum absorbance (λmax) is a characteristic feature. researchgate.net For this compound, the aromatic ring and the methoxy groups act as chromophores. The UV-Vis spectrum can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. sci-hub.se

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. northwestern.eduias.ac.in By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a detailed model of its molecular structure, including bond lengths and angles. rsc.orgnih.gov This method provides definitive proof of the solid-state structure of a molecule. ias.ac.in While specific crystallographic data for this compound was not found in the provided search results, this technique remains the gold standard for unambiguous structural elucidation of crystalline compounds. northwestern.edu

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a range of techniques used to separate the components of a mixture. adarshcollege.injcdronline.org These methods are essential for both the purification of this compound and its analysis. rotachrom.comgsconlinepress.com

Chromatographic techniques can be broadly categorized as analytical or preparative. rotachrom.com Analytical chromatography is used to identify and quantify the components of a sample, while preparative chromatography is used to isolate and purify larger quantities of a specific compound. rotachrom.com Various chromatographic methods, such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC), can be employed for the analysis and purification of this compound. adarshcollege.inchemistrydocs.com The choice of method depends on the specific requirements of the analysis, such as the desired level of purity and the amount of sample available.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The retention of this compound on different GC columns is dependent on the polarity of the stationary phase. On non-polar columns, such as those with a dimethylpolysiloxane stationary phase (like DB-1), this compound exhibits specific retention indices. nist.govgcms.cz For instance, a retention index of 1224 has been reported on a DB-1 column. nist.gov On a VF-5MS column, a slightly different retention index of 1264.1 has been observed. nist.gov The isomer 2,3-dimethoxytoluene (B57066) has a retention index of 1176, eluting earlier than the 2,6-isomer (1259), which reflects differences in their polarity and interaction with the stationary phase.

When a more polar stationary phase is used, the retention time of this compound increases significantly. On a Supelcowax-10 column, which is a polar polyethylene (B3416737) glycol phase, the retention index is reported to be 1783. nist.gov Similarly, other polar columns have shown retention indices of 1790 and 1797 for this compound. nist.gov This difference in retention behavior between non-polar and polar columns is a key characteristic used for its identification. In a specific analysis using an Rxi-5sil MS column, this compound was detected with a retention time of 20.16 minutes under a programmed temperature gradient. asianpubs.org

Table 1: Gas Chromatography Data for this compound

| Column Type | Active Phase | Retention Index |

| Capillary | DB-1 | 1224 nist.gov |

| Capillary | VF-5MS | 1264.1 nist.gov |

| Packed | Apiezon L | 1243 nist.gov |

| Capillary | Supelcowax-10 | 1783 nist.gov |

| Not Specified | Not Specified | 1790 nist.gov |

| Not Specified | Not Specified | 1797 nist.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly in the context of separating it from other isomers and related compounds. In one study, this compound was separated using a gradient elution on a Hypersil ODS column (0.46 x 25cm) with a mobile phase consisting of an aqueous buffer (pH 3.5) and acetonitrile, at a flow rate of 1.0 mL/min. ukm.my This method demonstrated the successful separation of this compound from a mixture of other aromatic compounds. ukm.my

The choice of column and mobile phase is critical in HPLC. For instance, a reverse-phase (RP) HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described for the analysis of the related compound, 2,6-dimethoxyphenol. sielc.com This method is scalable and can be adapted for preparative separations. For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid can be replaced with a volatile modifier like formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Computational Chemistry and Spectroscopic Predictions

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the spectroscopic properties of this compound. DFT calculations are used to predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties. researchgate.netresearchgate.netnih.gov These theoretical predictions, when compared with experimental data, provide a deeper understanding of the molecular structure and properties.

Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize the molecular geometry and predict spectroscopic data. researchgate.netresearchgate.net For example, DFT calculations have been used to study the conformational energy profiles of dimethoxytoluene isomers, revealing how steric and electronic effects of the methoxy groups influence their stability. In the context of reaction mechanisms, DFT calculations have been used to investigate the tautomerization of related heterocyclic systems where this compound was used as an internal standard for yield determination. osti.gov These computational studies provide valuable insights that complement experimental findings. nsf.govscifiniti.com

Biological Activities and Biochemical Pathways

Role in Natural Products and Biosynthesis

2,6-Dimethoxytoluene is a naturally occurring volatile organic compound found in the plant kingdom, where it plays a role in chemical signaling and defense. Its biosynthesis is part of the broader network of secondary metabolite production in plants.

Occurrence in Plants (e.g., Eupatorium odoratum, Phoenix dactylifera L.)

The presence of this compound and its derivatives has been documented in several plant species. Notably, it is a significant component of the essential oil extracted from the spathe (a specialized leaf-like structure) of the date palm, Phoenix dactylifera L.. acs.orgoup.com Studies analyzing the volatile constituents of date palm spathe oil have identified this compound as a major component, with its concentration varying between different cultivars, ranging from 6.89% to 19.9%. oup.comfrontiersin.org

In the case of Eupatorium odoratum (also known as Chromolaena odorata), it is a derivative of this compound that has been prominently identified. Methanol (B129727) and aqueous extracts of the plant have been shown to contain 4-Acetyl-3-hydroxy-2,6-dimethoxytoluene . smolecule.comnih.gov This compound is recognized for its contribution to the plant's significant protective and biological activities. smolecule.comresearchgate.net While the parent compound this compound is not typically listed as a major constituent in the essential oil of E. odoratum, which is often dominated by terpenes, the presence of this key derivative highlights the relevance of the this compound backbone in the plant's chemical profile. numberanalytics.comgoogle.com

Table 1: Occurrence of this compound and Its Derivative in Selected Plants

| Plant Species | Compound | Plant Part | Reported Concentration/Presence | Reference(s) |

| Phoenix dactylifera L. (Date Palm) | This compound | Spathe Essential Oil | 6.89% - 19.9% | acs.orgoup.comfrontiersin.org |

| Eupatorium odoratum | 4-Acetyl-3-hydroxy-2,6-dimethoxytoluene | Leaves (Methanol & Aqueous Extracts) | Identified as a key bioactive compound | smolecule.comnih.govinnovareacademics.in |

Involvement in Volatile Phenolic Compound Synthesis

The biosynthesis of this compound is an example of the specialized metabolic pathways plants use to create a diverse array of volatile phenolic compounds. smolecule.com While the specific enzymatic steps for this compound have not been fully elucidated in all species, the general pathway is understood to involve O-methylation. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). numberanalytics.comgoogle.commdpi.com

These enzymes facilitate the transfer of a methyl group from a donor molecule, almost universally S-adenosyl-L-methionine (SAM), to a hydroxyl group on a precursor substrate. numberanalytics.com For dimethoxylated compounds like this compound, this involves sequential methylation steps. The biosynthesis of the analogous compound 3,5-dimethoxytoluene (B1218936) in roses, for example, proceeds from a dihydroxytoluene precursor (orcinol) via two successive methylation reactions catalyzed by specific OMTs. usp.br It is highly probable that this compound is synthesized in a similar manner from its corresponding precursor, 3-methylcatechol (B131232), which is first methylated to form a monomethoxytoluene intermediate, followed by a second methylation to yield the final product. smolecule.com

Contribution to Aroma Profiles in Plants

Volatile compounds like this compound are key contributors to the distinct aroma profiles of the plants in which they are found. smolecule.com In Phoenix dactylifera L., the essential oil from the spathe possesses a specific, characteristic fragrance, which is largely attributable to its major volatile constituents, including this compound and its isomer, 3,4-dimethoxytoluene. acs.org The presence of these methoxylated aromatics in significant quantities underscores their importance in defining the scent of the date palm flower, which plays a role in attracting pollinators. frontiersin.orgnih.gov

Pharmacological and Therapeutic Potential

Beyond its role in the natural world, this compound serves as a valuable building block in medicinal chemistry. Its chemical structure provides a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Synthesizing Compounds with Therapeutic Effects

The utility of this compound as a chemical intermediate is well-demonstrated in the total synthesis of complex natural products. smolecule.com A prominent example is the first total synthesis of Chaetoglobin A , a dimeric azaphilone alkaloid isolated from an endophytic fungus. nih.govresearchgate.net This complex molecule, which exhibits significant cytotoxic activity against human cancer cell lines, was successfully synthesized in a 12-step process that began with commercially available this compound. acs.orgnih.gov A key step in this synthesis involved a vanadium-catalyzed oxidative phenol (B47542) coupling to create the chiral biaryl bond that defines the core structure of Chaetoglobin A. nih.govrsc.org

Furthermore, the structural framework of this compound is instrumental in creating other therapeutic agents. For instance, 2,4-Dimethoxy-3-methylbenzaldehyde, which can be synthesized from this compound, has been used as a starting material for the total synthesis of (-)-Kendomycin . Kendomycin is a polyketide-derived natural product with potent antibiotic activity against a range of bacteria and cytostatic effects against cancer cells. oregonstate.edunih.gov These examples highlight the strategic importance of this compound as a precursor for compounds with significant pharmacological potential.

Table 2: this compound as a Precursor in the Synthesis of Therapeutic Compounds

Reported Biological Activities of Derivatives (e.g., 4-Acetyl-3-hydroxy-2,6-dimethoxytoluene)

The derivatives of this compound have demonstrated notable biological activities. The compound 4-Acetyl-3-hydroxy-2,6-dimethoxytoluene , identified in Eupatorium odoratum, is associated with several beneficial properties. innovareacademics.inresearchgate.net Research has shown that this molecule contributes to the plant's significant antibacterial and antioxidant activities. researchgate.netinnovareacademics.in The antioxidant effect is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. mdpi.comfrontiersin.org

In addition to these effects, 4-Acetyl-3-hydroxy-2,6-dimethoxytoluene has also been reported to possess adjuvant and immunostimulatory activity, suggesting it may enhance immune responses. innovareacademics.ininnovareacademics.in Another synthetic derivative, 4'-hydroxy-2',6'-dimethoxychalcone , has been evaluated for its antiproliferative effects and was found to be highly active against a range of cancer cell lines, including those that are multidrug-resistant.

Antibacterial Activity

While research specifically isolating the antibacterial effects of pure this compound is limited, studies on plant extracts containing this compound suggest its contribution to antimicrobial properties. For instance, a derivative, 4-acetyl-3-hydroxy-2,6-dimethoxytoluene, found in the methanol and aqueous extracts of Eupatorium odoratum, has been noted for its significant antibacterial activity. innovareacademics.in This plant is traditionally used to treat various microbial diseases. innovareacademics.in The extracts from the leaves and roots of E. odoratum, which contain a variety of compounds including the aforementioned derivative, have shown considerable inhibitory effects against several bacterial pathogens. innovareacademics.inresearchgate.net The presence of such compounds in traditional remedies supports their use in healing wounds and skin diseases. innovareacademics.in It is important to note that these extracts contain a complex mixture of substances, and the observed antibacterial effects are likely a result of synergistic interactions between these compounds. innovareacademics.inresearchgate.net

Antioxidant Properties

Similar to its antibacterial activity, the antioxidant properties of this compound are primarily documented through studies of plant extracts. The derivative, 4-acetyl-3-hydroxy-2,6-dimethoxytoluene, identified in the methanol extract of Eupatorium odoratum, is highlighted as a dominant antioxidant compound. innovareacademics.in The presence of methoxy-substituted aromatic compounds, in general, has been explored for their antioxidant activities. ontosight.ai The antioxidant potential of such compounds is a key factor in the protective activities of the plant extracts against various ailments. innovareacademics.inresearchgate.net

Anti-inflammatory Effects (of related compounds)

Research has indicated that methoxyphenolic compounds, a class to which this compound belongs, exhibit anti-inflammatory properties. nih.govnih.govd-nb.info Studies on human airway cells have shown that various methoxyphenols can inhibit the production of multiple inflammatory mediators, such as cytokines and chemokines. nih.govnih.govd-nb.info For example, apocynin, a naturally occurring methoxyphenolic compound, has been traditionally used in the treatment of inflammatory diseases like asthma. d-nb.info The mechanism of action for these compounds may involve the inhibition of the RNA-binding protein HuR, suggesting a post-transcriptional mode of action. nih.govnih.gov While these findings pertain to related compounds, they suggest a potential avenue for the anti-inflammatory investigation of this compound itself.

Immunostimulatory and Adjuvant Activity

A derivative of this compound, 4-acetyl-3-hydroxy-2,6-dimethoxytoluene, has been identified as having adjuvant and immunostimulatory activity. innovareacademics.in Adjuvants are substances that can enhance the immune response to an antigen. who.int The development of new and effective adjuvants is crucial for the creation of next-generation vaccines against various diseases. who.int The immunostimulatory properties of compounds like 4-acetyl-3-hydroxy-2,6-dimethoxytoluene, found in plant extracts, contribute to the traditional use of these plants for treating ailments and healing wounds. innovareacademics.in

Potential in Drug Discovery and Development

The structural characteristics of this compound and its derivatives make them interesting candidates for drug discovery and development. ontosight.aiontosight.ai The morpholine (B109124) scaffold, present in some related compounds, is a feature found in various pharmaceuticals, suggesting potential therapeutic effects. ontosight.ai The methoxy (B1213986) groups on the toluene (B28343) ring can influence the compound's chemical properties and reactivity, making it a useful precursor for synthesizing compounds with potential therapeutic applications in medicinal chemistry. ontosight.aismolecule.com However, the field of drug discovery for many diseases faces challenges, including the need for new and effective treatments with fewer side effects. mdpi.com Natural products and their derivatives continue to be a significant source of new drug leads. mdpi.com

Plant Growth Regulation Studies

Research has explored the role of compounds related to this compound in plant growth regulation. smolecule.com For instance, a derivative of the related compound 2,3-dimethoxytoluene (B57066), 6,7-dimethoxy-4-hydroxyisochroman-3-one, was found to strongly inhibit the vegetative growth of tobacco plants without affecting their developmental patterns. nih.gov Another related compound, 2,6-Lutidine N-oxide, has been identified as a plant growth regulator that can enhance the initial growth and yield of plants. medchemexpress.com These studies suggest that dimethoxytoluene derivatives have the potential to be developed into new agrochemicals.

Interaction Studies with Biological Systems

The interaction of this compound with biological systems is an area of ongoing research. smolecule.com The methoxy groups on the aromatic ring are thought to contribute to its interactions with biological targets such as enzymes or receptors. smolecule.com For example, it has been noted for its involvement in the synthesis of volatile phenolic compounds that contribute to the aroma of some plants. smolecule.com The stability and effectiveness of this compound in biological contexts can be influenced by environmental factors. smolecule.com Further investigation into its interactions with biological systems is necessary to fully understand its potential applications. smolecule.com

Enzymes and Receptors

Direct and specific interactions of this compound with enzymes and receptors are not extensively documented in current scientific literature. However, the structural characteristics of the molecule, particularly the presence of methoxy groups on an aromatic ring, suggest a potential for such interactions. smolecule.comsmolecule.com Methoxy groups can influence a molecule's lipophilicity and electronic properties, which are key factors in how it might bind to biological targets like the active or allosteric sites of enzymes or receptors. smolecule.comsmolecule.com

While direct evidence is sparse, some studies on the essential oil of date palm (Phoenix dactylifera) spathe, where this compound is a constituent, hint at potential neurological effects. Research has suggested that compounds within this essential oil may have anti-paroxysm effects or could be beneficial in preventing the advanced stages of Alzheimer's disease, though the specific contribution of this compound to these effects has not been isolated. researchgate.net Such activities are typically mediated through interactions with specific enzymes or receptors in the central nervous system. However, it is explicitly stated in the literature that more research is required to explore and confirm these potential interactions. smolecule.com

Complex Biochemical Pathways

This compound has been identified as a naturally occurring volatile compound, notably within the essential oil of the date palm (Phoenix dactylifera) spathe. researchgate.netsums.ac.ir Its natural origin implies its production via complex biosynthetic pathways within the plant. Volatile phenolic compounds, including dimethoxytoluene isomers, are known to play roles in plant aroma profiles and defense mechanisms. smolecule.com The essential oil of date palm spathe, containing this compound, has demonstrated antioxidant properties. sums.ac.ircurresweb.com

The concentration of this compound can vary significantly between different cultivars of the date palm, indicating genetic control over its biosynthetic pathway. sums.ac.ir For instance, in comparative studies of different P. dactylifera varieties, the percentage of this compound in the spathe essential oil has been observed at levels ranging from 9.0% to 19.9%. researchgate.netsums.ac.ir

In the realm of synthetic chemistry, this compound serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com A notable example is its use as a starting material in the multi-step total synthesis of Chaetoglobin A, a complex azaphilone dimer. nih.gov This highlights its role as a building block in synthetic pathways designed to create pharmacologically active compounds.

Table 1: Natural Occurrence of this compound in Phoenix dactylifera Spathe Essential Oil

| Variety | Percentage of this compound in Essential Oil | Reference |

|---|---|---|

| Piarom, Zahedi, Mozafati (range) | 9.0% - 19.9% | researchgate.net |

| GHI | 13.54% | sums.ac.ir |

| LAR | 16.09% | sums.ac.ir |

| Shahani | 15.95% | sums.ac.ir |

Applications in Advanced Materials Science

Utilization as a Chemical Intermediate

As a chemical intermediate, 2,6-Dimethoxytoluene is a precursor molecule that undergoes further reactions to produce target compounds. chemicalbook.comalfachemch.com Its unique substitution pattern makes it valuable for imparting specific physicochemical properties to the final products. ontosight.ai

The compound is an important intermediate in the synthesis of various pharmaceutical substances. ontosight.aibiosynth.com Research has demonstrated its use in the creation of bioactive molecules. For instance, this compound is a starting material for the synthesis of 2-Methyl-3-methoxy-1,4-benzoquinone, a component in the development of bioactive merosesquiterpenoids. thieme-connect.com The derivatives of this compound are particularly significant in medicinal chemistry, where they serve as precursors for compounds with potential therapeutic effects. ontosight.ai

In the field of agricultural science, this compound functions as an intermediate for agrochemicals. ontosight.ai A notable application is in the synthesis of 2,6-dimethoxybenzoic acid, which is itself an important intermediate for certain pesticides. google.com Furthermore, derivatives of this compound, such as 2,6-dimethoxybenzyl bromide, are utilized in the creation of insecticides. researchgate.net

A significant application of this compound is in the field of catalysis. The derivative 2,6-dimethoxybenzyl bromide, which is synthesized from this compound, is used in the construction of new ligands and organocatalysts. researchgate.net Organocatalysts are small organic molecules that accelerate chemical reactions and are a cornerstone of modern asymmetric synthesis, enabling the creation of specific stereoisomers of chiral molecules, which is crucial in drug development. scienceopen.commdpi.com this compound has also been used as an internal standard in nuclear magnetic resonance (NMR) studies to determine the yield of catalytic reactions, such as in the synthesis of dihydropyridines and pyridines via C-H activation and in Suzuki-Miyaura reactions. beilstein-journals.orgnih.gov

The molecular framework of this compound is a valuable starting point for synthesizing molecules with potent biological activity. Its derivative, 2,6-dimethoxybenzyl bromide, is explicitly used as an intermediate in the development of novel antibacterial and anticancer agents. researchgate.net Methoxy-substituted aromatic compounds, in general, have been explored for their antimicrobial and anticancer properties, making this compound a relevant precursor in this area of research. ontosight.ai

In materials science, this compound is recognized as a material building block. ambeed.com It is featured in product catalogs for materials science applications, highlighting its role in creating more complex structures. tcichemicals.com For example, under certain conditions, its derivative 2,6-dimethoxybenzyl bromide has been observed to decompose into a dark purple polymeric material. mdpi.com This suggests its potential as a monomer or precursor in the synthesis of novel polymers and functional materials.

Table 1: Summary of this compound as a Chemical Intermediate

| Application Area | Specific Use | Resulting Product/Field |

| Pharmaceuticals | Starting material for synthesis | Bioactive merosesquiterpenoids |

| Agrochemicals | Precursor for pesticide components | Insecticides, 2,6-dimethoxybenzoic acid |

| Catalysis | Precursor for derivative synthesis | New ligands and organocatalysts |

| Medicinal Chemistry | Intermediate for bioactive compounds | Antibacterial and anticancer agents |

| Materials Science | Monomer/precursor | Polymeric materials |

Intermediates for Antibacterial and Anticancer Agents

Industrial Applications

The industrial utility of this compound is centered on its role as an intermediate in organic chemical synthesis. chemicalbook.com It is used in the production of specialty chemicals, where its unique structure is leveraged to build more complex and high-value molecules. ontosight.ai Its applications extend to the manufacturing of dyes and pigments, showcasing its versatility as a chemical precursor in various industrial processes.

Production of Dyes and Pigments

While direct, large-scale application of this compound in dye production is not extensively documented in readily available literature, its chemical structure as a substituted aromatic ether makes it a plausible precursor for the synthesis of certain types of dyes. Aromatic compounds are fundamental to the dye industry, and the methoxy (B1213986) and methyl groups on the toluene (B28343) ring can influence the color and properties of a final dye molecule. For instance, related dihydroxy-diformyl benzene (B151609) derivatives, which can be synthesized from precursors like this compound, are used in the production of dyes and pigments due to their chemical structure that can be utilized to create a range of colors. lookchem.com The presence of these functional groups can impact the electronic properties of the molecule, which is a key factor in determining its absorption of light and, therefore, its color.

Use in Preservatives and Other Chemical Reagents

The utility of this compound extends to its role as an intermediate in the creation of preservatives and other chemical reagents. smolecule.com Methoxy-substituted aromatic compounds, a category to which this compound belongs, have been investigated for their antioxidant properties. ontosight.ai This characteristic is fundamental to the function of many preservatives, which act to inhibit oxidation and spoilage. The synthesis of more complex molecules with preservative or other specific chemical functionalities often begins with foundational molecules like this compound.

Potential in Flavor and Fragrance Industries (of related compounds)

Although this compound itself is not a primary flavor or fragrance compound, related aromatic ethers and their derivatives are integral to these industries. For example, 3,5-dimethoxytoluene (B1218936) is a key component in the scent of certain roses. researchgate.net The broader class of dimethoxytoluene isomers and related compounds demonstrates the potential for this chemical family to contribute to the creation of complex scent and flavor profiles. framochem.comgoogle.com The development of flavor and fragrance intermediates often involves the synthesis of specialized molecules where the aromatic core and its substituents are crucial for the desired sensory experience. framochem.com Derivatives of various aromatic compounds are used to create a wide array of fruity, citrus, and other notes in food and beverage products. bell-europe.com

Research Chemical Applications

In the realm of scientific research, this compound is primarily valued as a building block and a subject of study in organic synthesis.

Role in Organic Synthesis Research

This compound is utilized as an organic chemical synthesis intermediate. fishersci.atchemicalbook.comchemicalbook.comrheniumshop.co.il Its availability as a research chemical allows scientists to employ it in the construction of more complex molecules. smolecule.com The methoxy groups on the aromatic ring can direct the course of chemical reactions, allowing for regioselective synthesis of new compounds. biosynth.com It serves as a starting material for creating molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ai The synthesis of various organic compounds, including those with potential biological activity, often relies on the availability of such specialized building blocks.

Exploration of Reactivity and Building Block Potential

The chemical reactivity of this compound is a subject of interest in organic chemistry. The electron-donating nature of the two methoxy groups increases the electron density of the benzene ring, which in turn affects its reactivity in electrophilic aromatic substitution reactions. ontosight.ai Researchers explore how this compound reacts under various conditions to better understand its potential as a versatile building block. smolecule.com For example, it can undergo oxidation to form quinones or carboxylic acids and can be reduced to corresponding alcohols or alkanes. smolecule.com This controlled reactivity makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | ontosight.airheniumshop.co.illabproinc.com |

| Molecular Weight | 152.19 g/mol | smolecule.comrheniumshop.co.illabproinc.com |

| CAS Number | 5673-07-4 | fishersci.atrheniumshop.co.illabproinc.com |

| Appearance | White to light yellow crystalline solid/powder | chemicalbook.comlabproinc.comcapotchem.cn |

| Melting Point | 39-41 °C | chemicalbook.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 222 °C | fishersci.atchemicalbook.com |

| Flash Point | 96 °C (204 °F) | fishersci.at |

| Solubility in Water | Insoluble | fishersci.atchemicalbook.comrheniumshop.co.il |

Environmental Considerations and Fate

Stability and Efficacy in Biological Contexts under Environmental Factors

The stability of 2,6-Dimethoxytoluene is influenced by various environmental conditions. Generally, it is considered stable under recommended storage conditions. cdc.gov However, its stability and effectiveness in biological systems can be affected by factors such as temperature and humidity. biosynth.com

Key factors influencing its stability include:

Moisture: The presence of moisture is a condition to be avoided to maintain its chemical stability.

Incompatible Materials: It can react with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Temperature: While stable at standard temperatures, thermal decomposition can occur at high temperatures, potentially leading to the release of irritating vapors and gases, including carbon oxides. Higher temperatures also increase the potential for volatilization. cdc.gov

Degradation Pathways and Metabolites

The environmental degradation of this compound can occur through both abiotic and biotic processes. While specific degradation pathways for this compound are not extensively detailed in the literature, general pathways for related aromatic compounds provide insight into its likely fate.

Abiotic Degradation: In the atmosphere, aromatic hydrocarbons are subject to degradation. The process often begins with the addition of molecular oxygen by mono- and di-oxygenases, leading to intermediate products. enviro.wiki For many organic pollutants, aqueous photolysis (chemical transformation driven by light) is a key transformation process. cdc.gov

Biotic Degradation: Microbial degradation is a primary pathway for the breakdown of aromatic compounds in the environment. For aromatic hydrocarbons, the process typically starts with hydroxylation, followed by ring cleavage, eventually leading to intermediates that can enter central metabolic cycles like the TCA cycle. enviro.wikinih.gov

While the specific metabolic pathway for this compound is not fully elucidated, research on the degradation of the structurally similar compound 2,6-Dimethylphenol (2,6-DMP) by the bacterium Mycobacterium neoaurum offers a plausible model. In this bacterium, 2,6-DMP undergoes two consecutive hydroxylation steps to form intermediates, which then undergo ortho-cleavage of the aromatic ring. nih.gov The resulting product is further transformed into metabolites like citraconate, which can then enter the TCA cycle. nih.gov This suggests that a similar pathway involving hydroxylation and ring cleavage could be a potential route for the biodegradation of this compound.

Ecological Impact Studies

Studies on the ecological effects of this compound have primarily focused on its toxicity to aquatic organisms. The compound is classified as harmful to aquatic life, with some data indicating it may have long-lasting effects. thermofisher.comtcichemicals.com

A key study on its aquatic toxicity determined the following:

This finding has led to its classification under hazard statements such as H402 ("Harmful to aquatic life") and H412 ("Harmful to aquatic life with long lasting effects"). tcichemicals.com One safety data sheet notes that it contains no substances known to be non-degradable in wastewater treatment plants, though it is recognized as harmful to aquatic organisms. thermofisher.com This highlights the importance of preventing its release into the environment. tcichemicals.com

Compound Names

Future Research Directions and Emerging Trends

Untapped Synthetic Potential

2,6-Dimethoxytoluene has been identified as a crucial starting material and intermediate in the synthesis of complex, high-value molecules. chemicalbook.comresearchgate.net Its utility as a foundational building block is evident in the total synthesis of several natural products and pharmacologically relevant compounds. cymitquimica.comthegoodscentscompany.com For instance, it has served as the initial substrate for a 12-step synthesis of the carbazole (B46965) alkaloid carbazomycin G. researchgate.net

Researchers have also employed this compound in the multi-step synthesis of arylboronate, a key fragment for producing the potent antibiotic lemonomycin. mdpi.com Furthermore, it was the starting point for the first total synthesis of chaetoglobin A, a complex natural product featuring a chiral axis, which was achieved in 12 steps. nih.gov Its role extends to the synthesis of mitomycinoid alkaloids and various tetrahydroisoquinoline alkaloids, underscoring its importance in constructing intricate molecular architectures. acs.orgnih.govgrafiati.com Despite these successes, the full scope of its synthetic utility remains to be charted, suggesting a rich field for future synthetic methodology development. researchgate.net

Table 1: Selected Synthetic Applications of this compound

| Target Molecule | Description | Field of Interest |

|---|---|---|

| Carbazomycin G | A carbazole alkaloid synthesized in a 12-step route starting from this compound. researchgate.net | Natural Product Synthesis, Medicinal Chemistry |

| Lemonomycin | A potent antibiotic; this compound is used to synthesize a key arylboronate intermediate. mdpi.com | Medicinal Chemistry, Antibiotic Development |

| Chaetoglobin A | An azaphilone dimer natural product with a complex chiral structure, synthesized in 12 steps from this compound. nih.gov | Natural Product Synthesis, Stereoselective Chemistry |

| Mitomycinoid Alkaloids | A family of natural products with antitumor activity; this compound is a precursor for key intermediates. nih.gov | Medicinal Chemistry, Oncology |

| Tetrahydroisoquinoline Alkaloids | A broad class of alkaloids; this compound is a starting material for synthesizing complex members like (−)-cribostatin 4. acs.org | Natural Product Synthesis, Alkaloid Chemistry |

Deeper Exploration of Biological Activities and Mechanisms of Action

While this compound itself is primarily seen as a synthetic intermediate, its structural motifs are present in molecules with notable biological effects. ontosight.ai Derivatives of methoxy-substituted aromatic compounds have been investigated for a range of bioactivities, including antioxidant, antimicrobial, and anticancer properties. ontosight.ai For example, 4-Acetyl-3-hydroxy-2,6-dimethoxytoluene, a related compound identified in the plant Eupatorium odoratum, is believed to contribute to the plant's significant antibacterial and antioxidant activities. researchgate.net

The compound has also been linked to plant growth regulation. smolecule.com Studies involving the spathe essential oil of Phoenix dactylifera (date palm) have identified this compound as a significant volatile component, and the essential oil is traditionally used for its purported analgesic and anti-inflammatory effects. sums.ac.ir The mechanism of action for many of these activities is not well understood. Future research should focus on synthesizing a library of derivatives and screening them for various biological effects. A deeper investigation into how these molecules interact with biological targets, such as enzymes or receptors, is crucial. smolecule.com For instance, the established mechanism for mitomycinoids, which can be synthesized from this compound precursors, involves reductive activation followed by DNA cross-linking, a pathway that could inspire the design of novel therapeutic agents. nih.gov

Novel Applications in Materials Science and Engineering

The application of this compound in materials science is a nascent field with significant room for growth. Currently, its use is limited, with some reports noting its application as a stabilizer in polymer chemistry. However, its rigid aromatic structure and the presence of reactive sites suggest untapped potential.

Future research could explore its use as a monomer or a precursor for high-performance polymers. For comparison, polymers derived from the structurally related 2,6-dimethylstyrene (B1328765) are noted for their potential to create materials with enhanced thermal resistance and mechanical strength, suitable for applications in coatings, adhesives, and composites. ontosight.ai Investigating the polymerization of this compound derivatives could lead to the development of novel materials with unique optical, thermal, or electronic properties. Its integration into frameworks for specialty chemicals, dyes, or pigments also represents a viable research avenue. smolecule.com

Computational Modeling and in Silico Studies

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, yet it remains an underutilized approach for this specific compound. Public databases provide basic computed properties such as molecular weight (152.19 g/mol ) and the octanol-water partition coefficient (XLogP3 = 2.9), which offer a starting point for understanding its physicochemical profile. nih.gov

Future in silico studies could move beyond these basic calculations. Density Functional Theory (DFT) and other advanced modeling techniques could be employed to:

Predict its reactivity in various chemical reactions, guiding the development of new synthetic routes.

Model its interaction with biological targets, such as enzyme active sites, to screen for potential pharmacological activity and elucidate mechanisms of action.

Simulate its properties when incorporated into polymeric materials, helping to design novel materials with desired characteristics.

Such computational work can significantly accelerate experimental research by prioritizing the most promising synthetic pathways and applications, thereby saving time and resources.

Green Chemistry Approaches to Synthesis

The principles of green chemistry, which focus on creating chemical processes that are environmentally benign, are highly relevant to the synthesis of this compound. alfa-chemistry.com Traditional synthesis methods often involve the methylation of a precursor like 3-methylcatechol (B131232) using hazardous reagents such as dimethyl sulfate (B86663) or methyl iodide. smolecule.com

Future research should prioritize the development of more sustainable synthetic routes. Key areas for exploration include:

Alternative Methylating Agents: The use of dimethyl carbonate (DMC), an environmentally friendly reagent, has been successfully applied in the microwave-assisted synthesis of the related isomer, 2,3-dimethoxytoluene (B57066), achieving good yields. This approach could be adapted for this compound.

Catalytic Processes: Developing catalytic methods can reduce waste and improve atom economy. A copper(I) chloride catalyzed process has been reported for the synthesis of a related phenol (B47542), highlighting a potential green chemistry pathway. chemicalbook.com The use of divanadium-catalyzed oxidation with hydrogen peroxide as a green oxidant has been shown to be effective for other methoxy-substituted toluenes and could be explored here. researchgate.net

Greener Solvents: Replacing volatile organic compounds (VOCs) with more sustainable solvents like 2-MeTHF or cyclopentyl methyl ether can significantly reduce the environmental impact of the synthesis process. mdpi.com

Biocatalysis: The use of enzymes to perform specific chemical transformations under mild conditions represents a frontier in green synthesis that could be applied to produce this compound or its derivatives. alfa-chemistry.com

Multi-disciplinary Research Integration

The full potential of this compound will be best realized through the integration of multiple scientific disciplines. The journey from a simple building block to a valuable final product requires a collaborative effort. thegoodscentscompany.com

An ideal research framework would involve:

Organic Chemists: To devise novel, efficient, and sustainable synthetic routes to this compound and its derivatives. researchgate.net

Medicinal Chemists and Biologists: To screen these new compounds for pharmacological activity, identify biological targets, and elucidate their mechanisms of action. nih.govontosight.ai

Materials Scientists: To explore the incorporation of this compound into new polymers and functional materials, and to characterize their physical and chemical properties. ontosight.ai

Computational Chemists: To model the behavior of these molecules, predict their properties, and guide experimental design across all disciplines.

Agricultural Scientists: To investigate its potential in agrochemical applications, such as plant growth regulators. smolecule.com

By fostering such multi-disciplinary collaborations, the scientific community can systematically unlock the promising future of this compound.

Q & A

Q. How is 2,6-Dimethoxytoluene utilized as an internal standard in quantitative NMR analysis?

this compound is widely employed as an internal standard in due to its distinct singlet resonance (δ ~3.8 ppm for methoxy groups) in non-overlapping regions. Methodologically: